molecular formula C15H11ClN2 B1628680 4-Chloro-6-methyl-2-phenylquinazoline CAS No. 29083-98-5

4-Chloro-6-methyl-2-phenylquinazoline

Cat. No.: B1628680
CAS No.: 29083-98-5
M. Wt: 254.71 g/mol
InChI Key: VCGIADQFYSVVNQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-phenylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, ruthenium, and copper are used to facilitate the cyclization and functionalization of the quinazoline core. These methods are scalable and provide high yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

4-Chloro-6-methyl-2-phenylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-phenylquinazoline involves its interaction with specific molecular targets. In cancer research, it acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenylquinazoline
  • 6-Methyl-2-phenylquinazoline
  • 4-Methyl-2-phenylquinazoline

Uniqueness

4-Chloro-6-methyl-2-phenylquinazoline is unique due to the presence of both chloro and methyl groups on the quinazoline ring. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-chloro-6-methyl-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIADQFYSVVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614772
Record name 4-Chloro-6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29083-98-5
Record name 4-Chloro-6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred slurry of 2.1 g of 6-methyl-2-phenylquinazolin-4(3H)-one and 35 ml of thionyl chloride was added dropwise 1.3 g of dimethylformamide. The mixture was maintained at reflux temperature for 90 minutes. The mixture was concentrated under reduced pressure, the residual solid was mixed with crushed ice and the washed solid collected. Two recrystallizations from petroleum ether (60°-110° fraction) gave 1.5 g of 4-chloro-6-methyl-2-phenylquinazoline, m.p. 111°-113°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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